Calcium-beta-hydroxybutyrate

Catalog No.
S12754789
CAS No.
M.F
C8H14CaO6
M. Wt
246.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium-beta-hydroxybutyrate

Product Name

Calcium-beta-hydroxybutyrate

IUPAC Name

calcium;3-hydroxybutanoate

Molecular Formula

C8H14CaO6

Molecular Weight

246.27 g/mol

InChI

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2

InChI Key

OXUQOKIBNYSTGF-UHFFFAOYSA-L

Canonical SMILES

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2]

Calcium-beta-hydroxybutyrate is a calcium salt derived from beta-hydroxybutyric acid, a ketone body that plays a significant role in energy metabolism, particularly during periods of fasting, caloric restriction, or ketogenic diets. The chemical formula for calcium-beta-hydroxybutyrate is typically represented as C4H7CaO4\text{C}_4\text{H}_7\text{CaO}_4. This compound is characterized by its chiral nature, existing primarily in the D-enantiomer form, which is biologically active and participates in various metabolic processes.

Relevant to its metabolic functions:

  • Conversion to Acetoacetate: Calcium-beta-hydroxybutyrate can be oxidized to acetoacetate through the action of the enzyme beta-hydroxybutyrate dehydrogenase. This reaction is crucial as acetoacetate can be further converted into acetyl-CoA, entering the Krebs cycle for ATP production.
    D Beta Hydroxybutyrate+NAD+Acetoacetate+NADH+H+\text{D Beta Hydroxybutyrate}+\text{NAD}^+\rightarrow \text{Acetoacetate}+\text{NADH}+\text{H}^+
  • Formation of Energy: The conversion of acetoacetate to acetyl-CoA is facilitated by the enzyme acetoacetyl-CoA thiolase, which allows for energy production in tissues such as muscle and brain during states of low glucose availability.

Calcium-beta-hydroxybutyrate exhibits several biological activities:

  • Energy Source: It serves as an alternative energy source during periods of low carbohydrate intake or fasting. The body metabolizes it to produce ATP, especially in the brain and muscles.
  • Neuroprotective Effects: Research indicates that calcium-beta-hydroxybutyrate may have neuroprotective properties, enhancing mitochondrial function and reducing oxidative stress within neurons .
  • Histone Deacetylase Inhibition: It has been shown to inhibit histone deacetylases, which can lead to increased expression of neurotrophic factors such as brain-derived neurotrophic factor, promoting neuronal health and function .

Calcium-beta-hydroxybutyrate can be synthesized through various methods:

  • Direct Neutralization: The compound is often produced by neutralizing beta-hydroxybutyric acid with calcium hydroxide or calcium carbonate.
    Beta Hydroxybutyric Acid+Calcium HydroxideCalcium Beta Hydroxybutyrate+Water\text{Beta Hydroxybutyric Acid}+\text{Calcium Hydroxide}\rightarrow \text{Calcium Beta Hydroxybutyrate}+\text{Water}
  • Biological Synthesis: In biological systems, D-beta-hydroxybutyrate is synthesized in the liver from fatty acids and ketogenic amino acids through a series of enzymatic reactions involving acetoacetate as an intermediate .

Calcium-beta-hydroxybutyrate has several applications:

  • Nutritional Supplement: It is used as a dietary supplement to enhance athletic performance and support weight loss by promoting ketosis.
  • Therapeutic Uses: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and Alzheimer's disease due to its neuroprotective properties.
  • Biodegradable Plastics: As a precursor for poly(3-hydroxybutyrate), it contributes to the production of biodegradable plastics .

Calcium-beta-hydroxybutyrate shares similarities with several other compounds but has unique properties that distinguish it:

CompoundChemical FormulaUnique Features
Beta-Hydroxybutyric AcidC4H8O3\text{C}_4\text{H}_8\text{O}_3Primary active form; involved in energy metabolism
Beta-Hydroxy-Beta-MethylbutyrateC5H10O3\text{C}_5\text{H}_{10}\text{O}_3Derived from leucine; primarily used for muscle preservation
AcetoacetateC4H6O3\text{C}_4\text{H}_6\text{O}_3Precursor to beta-hydroxybutyric acid; involved in ketogenesis
Butyric AcidC4H8O2\text{C}_4\text{H}_8\text{O}_2Short-chain fatty acid; promotes gut health

Calcium-beta-hydroxybutyrate's unique ability to act as both an energy substrate and a signaling molecule sets it apart from these similar compounds. Its role in enhancing mitochondrial function and neuroprotection further emphasizes its distinct biological relevance.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

246.0416290 g/mol

Monoisotopic Mass

246.0416290 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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